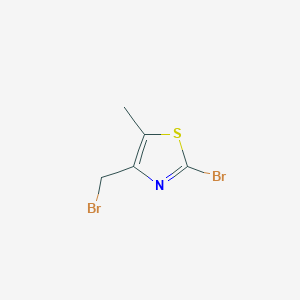

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-3-4(2-6)8-5(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSBWYSRKYKNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277264 | |

| Record name | 2-Bromo-4-(bromomethyl)-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187836-87-8 | |

| Record name | 2-Bromo-4-(bromomethyl)-5-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187836-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(bromomethyl)-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Thiazole Building Block

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide focuses on a particularly reactive and versatile derivative: 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole. The presence of two distinct halogenated sites—a bromo group on the thiazole ring and a bromomethyl substituent—renders this compound a highly valuable intermediate for the synthesis of complex molecular architectures. This document serves as a comprehensive technical resource, providing critical data on its chemical identity, safety, and synthetic utility.

Core Identification

| Property | Value | Source |

| Chemical Name | 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole | N/A |

| CAS Number | 180597-85-7 | [3] |

| Molecular Formula | C5H5Br2NS | N/A |

| Molecular Weight | 270.97 g/mol | N/A |

| Structure | N/A |

Safety and Handling

Inferred Hazards

Based on the hazard classifications of related compounds such as 2-bromo-4-methylthiazole and other bromomethylated heterocycles, the following hazards are anticipated:

-

Acute Toxicity (Oral): Likely harmful if swallowed.[4]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[4][5][6]

-

Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage.[4][5][6]

-

Respiratory Irritation: May cause respiratory irritation.[4][5][6]

-

Lachrymator: Bromomethyl groups are known to be lachrymatory.

Recommended Safety Precautions

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P264 | Wash skin thoroughly after handling.[4] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

Synthetic Pathways and Reactivity

The synthesis of substituted thiazoles often relies on the venerable Hantzsch thiazole synthesis.[7] While a specific protocol for 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is not detailed in the provided search results, a plausible synthetic route can be conceptualized based on this classic reaction.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity and Synthetic Utility

The dual reactivity of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole makes it a powerful synthetic intermediate. The two bromine atoms can be addressed with a high degree of selectivity.

-

C2-Bromo Group: The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[8] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position. The electron-withdrawing nature of the thiazole ring enhances the reactivity of this position towards cross-coupling partners.[8]

-

Bromomethyl Group: The bromomethyl group at the 4-position is a classic electrophilic handle for SN2 reactions. It will readily react with a diverse range of nucleophiles, including amines, thiols, and carbanions, to append the thiazole moiety to a larger molecular scaffold. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.

The selective reactivity can be visualized as follows:

Caption: Dual reactivity of the target compound.

Applications in Drug Discovery and Development

Thiazole derivatives are integral to a multitude of therapeutic areas.[1][2] The structural motifs that can be generated from 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole are frequently found in compounds targeting a range of diseases.

-

Kinase Inhibitors: The 2-aminothiazole scaffold, which can be elaborated from the 2-bromo position, is a well-established pharmacophore in the design of protein kinase inhibitors for oncology.[7]

-

Antimicrobial Agents: Thiazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[2][9]

-

Anti-inflammatory and Analgesic Agents: The thiazole nucleus is present in a number of compounds exhibiting anti-inflammatory and analgesic activities.[10]

The utility of this compound lies in its ability to serve as a versatile building block for the construction of compound libraries for high-throughput screening, facilitating the discovery of new lead compounds.

Conclusion

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is a highly functionalized and reactive intermediate with significant potential in synthetic and medicinal chemistry. Its dual electrophilic sites offer a flexible platform for the elaboration of complex molecular structures. While handling requires stringent safety measures due to its inferred hazardous nature, its utility as a building block for the synthesis of novel therapeutic agents is undeniable. Researchers and drug development professionals can leverage the unique reactivity of this compound to accelerate the discovery of next-generation pharmaceuticals.

References

-

PubChem. 2-Bromo-5-methyl-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link]

-

Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

-

ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available from: [Link]

-

U.S. Environmental Protection Agency. 2-Bromo-4-(bromomethyl)-1,3-thiazole - Hazard. CompTox Chemicals Dashboard. Available from: [Link]

-

U.S. Environmental Protection Agency. 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid - Hazard. CompTox Chemicals Dashboard. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

Academia.edu. Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Available from: [Link]

-

Molbase. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | CAS 40003-41-6. Available from: [Link]

-

PubMed. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link]

-

OUCI. Application and synthesis of thiazole ring in clinically approved drugs. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Medicinal Chemistry Applications of Bromomethyl Thiazole Derivatives

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib).[1] However, the utility of this scaffold relies heavily on the availability of versatile synthetic intermediates that allow for precise, modular attachment to larger pharmacophores.

Bromomethyl thiazole derivatives serve as this critical linchpin. Functioning as highly reactive electrophiles, they enable the rapid introduction of the thiazole moiety via nucleophilic substitution (

Part 1: Structural Significance & Reactivity

The "Linchpin" Strategy

In Fragment-Based Drug Discovery (FBDD), the bromomethyl group acts as a "warhead" for conjugation. Unlike simple alkyl halides, the adjacent thiazole ring exerts specific electronic effects:

-

Inductive Effect: The electron-withdrawing nature of the nitrogen and sulfur atoms makes the exocyclic methylene carbon significantly more electrophilic than a standard benzyl bromide.

-

Solubility Profile: Introducing a thiazole ring often improves the water solubility of lipophilic drug candidates due to the basic nitrogen's capacity for hydrogen bonding and protonation at physiological pH.

Reactivity Profile

The core utility of bromomethyl thiazoles lies in their susceptibility to nucleophilic attack. The following diagram illustrates the primary divergent pathways used in library synthesis.

Figure 1: Divergent synthetic pathways utilizing 4-(bromomethyl)thiazole as a common electrophilic intermediate.

Part 2: Synthetic Strategies & Protocols

Synthesis of the Bromomethyl Intermediate

While commercially available, in situ generation is often preferred to ensure purity, as these compounds are hydrolytically unstable.

Method A: Radical Bromination (Wohl-Ziegler)

-

Substrate: 4-methylthiazole derivatives.

-

Reagent: N-Bromosuccinimide (NBS), AIBN (catalyst).

-

Solvent:

or Benzotrifluoride (greener alternative). -

Mechanism: Free-radical substitution at the benzylic-like position.

Method B: Appel Reaction (From Alcohol)

-

Substrate: Thiazol-4-yl-methanol.

-

Reagents:

, -

Advantage: Milder conditions, avoids radical side-reactions on sensitive substituents.

Protocol: Amination of 4-(Bromomethyl)thiazole

Context: Creating a kinase inhibitor library.

Materials:

-

4-(Bromomethyl)-2-phenylthiazole (1.0 eq)

-

Secondary amine (e.g., Morpholine, Piperazine) (1.2 eq)

- (Anhydrous, 2.0 eq)[2]

-

Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 4-(bromomethyl)-2-phenylthiazole and anhydrous ACN (

concentration). -

Addition: Add

followed by the dropwise addition of the amine at-

Expert Insight: The initial low temperature prevents double-alkylation if using primary amines.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Work-up: Dilute with water, extract with EtOAc (

). Wash organic layer with brine. -

Purification: Flash column chromatography.

-

Note: Thiazole amines can streak on silica; add 1%

to the eluent.

-

Part 3: Therapeutic Applications (Case Studies)

Antimicrobial Agents (The Cefditoren Paradigm)

In the synthesis of cephalosporins like Cefditoren pivoxil , the thiazole side chain is crucial for spectrum expansion. The bromomethyl derivative allows for the attachment of the thiazole ring to the cephem nucleus or side chains, enhancing affinity for Penicillin-Binding Proteins (PBPs).

Antiviral Protease Inhibitors

Thiazoles are bioisosteres for pyridine and benzene rings. In HIV protease inhibitors (e.g., Ritonavir analogs), 5-substituted thiazoles are introduced to occupy the S1 or S2 hydrophobic pockets of the enzyme.

Table 1: Comparative Activity of Thiazole-Substituted Derivatives

| Derivative Class | Target | Mechanism | Role of Thiazole | Ref |

| Aminothiazoles | EGFR / Kinases | ATP Competition | H-bond acceptor (N) in hinge region | [1] |

| Thiazolyl-Ethers | Sodium Channels | Gating Modulation | Lipophilic spacer | [2] |

| Bithiazoles | DNA / RNA | Intercalation | Planar aromatic stacking | [3] |

| Thiazole-Ureas | Gyrase B | ATPase Inhibition | Rigid linker for orientation | [4] |

Experimental Workflow: Lead Optimization

The following workflow describes the standard industrial process for optimizing a thiazole-based lead compound using bromomethyl intermediates.

Figure 2: Iterative cycle of lead optimization using bromomethyl thiazole intermediates.

Part 4: Practical Handling & Stability (Expert Guidelines)

As a Senior Scientist, I must emphasize the safety and stability protocols often omitted in academic papers but critical for industrial reproducibility.

-

Lachrymatory Warning: Bromomethyl thiazoles are potent lachrymators (tear gas agents).

-

Protocol: Always handle in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

-

-

Hydrolytic Instability: The C-Br bond is activated. Exposure to atmospheric moisture leads to hydrolysis (forming the alcohol) or dimerization.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

QC: Always run a quick NMR before use. A shift of the

peak from ~4.6 ppm (Br) to ~4.8 ppm (OH) indicates degradation.

-

-

Alkylation Control: When reacting with primary amines, use a stoichiometric excess of the amine (2-3 eq) or a bulky protecting group to prevent the formation of tertiary amines (over-alkylation).

References

-

Thiazole: A Promising Scaffold in Drug Discovery. Global Research Online. Retrieved from [Link]

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Scholaris. Retrieved from [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity. PubMed Central. Retrieved from [Link]

Sources

Navigating the Synthesis and Procurement of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole: A Technical Guide for Researchers

For researchers and scientists engaged in drug discovery and development, access to novel and specialized chemical building blocks is paramount. One such molecule of interest is 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole , a trifunctionalized thiazole with potential applications as a key intermediate in the synthesis of complex bioactive compounds. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, and in its apparent absence from major commercial catalogs, offers a detailed, scientifically-grounded synthetic protocol.

Commercial Availability: A Niche Compound Requiring Custom Synthesis

-

2-Bromo-4-methyl-1,3-thiazole (CAS: 7238-61-1)

-

2-Bromo-5-methyl-1,3-thiazole (CAS: 41731-23-1)

-

2-Bromo-4-(bromomethyl)thiazole (CAS: 180597-85-7)

-

4-Bromo-5-(bromomethyl)-2-methylthiazole (CAS: 1799412-37-5)

The absence of a dedicated commercial source underscores the specialized nature of this molecule. For research teams requiring this specific building block, the most viable procurement route is through a custom synthesis service offered by a contract research organization (CRO).

Identifying Custom Synthesis Partners

Several reputable companies specialize in the fee-for-service synthesis of complex organic molecules, including heterocyclic compounds.[][2][3][4] These organizations possess the expertise and infrastructure to undertake multi-step syntheses of non-catalogued chemicals. When approaching a custom synthesis provider, researchers should be prepared to provide the desired chemical structure, quantity, and required purity. The provider will then typically conduct a feasibility assessment and furnish a quote based on the complexity of the synthetic route.

Table 1: Examples of Custom Chemical Synthesis Providers

| Company Name | Service Model | Specialization |

| BOC Sciences | Fee-for-Service (FFS) & Full-Time Equivalent (FTE) | Heterocyclic compounds, complex organic molecules[] |

| Apollo Scientific | FFS & FTE | Fine chemicals, fluorinated and heterocyclic building blocks[2] |

| SYNthesis Med Chem | FFS & FTE | Complex organic synthesis, including heterocycles and macrocycles[4] |

| Otava Chemicals | FFS & FTE | Custom synthesis of organic molecules for biotech and pharma[5] |

| Apex Molecular | FFS & FTE | Custom and contract synthesis, medicinal chemistry support[6][7] |

| Chiroblock GmbH | Fee-for-Results (FFR) & FTE | Custom synthesis with a focus on risk-sharing models[8] |

| Atlanchim Pharma | Fee-for-Service | Heterocycles, carbohydrates, chiral molecules[9] |

| Epichem | Fixed Fee, Batch Pricing, & FTE | Custom synthesis from simple to highly complex molecules[10] |

Proposed Synthetic Route: A Practical Approach for Laboratory Synthesis

For research groups with the appropriate synthetic chemistry capabilities, the in-house synthesis of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is a feasible alternative. The following proposed multi-step synthesis is based on established and well-documented reactions in thiazole chemistry, such as the Hantzsch thiazole synthesis and selective bromination reactions.[11][12][13][14][15][16][17][18]

Overview of the Synthetic Strategy

The proposed synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core 2-amino-4,5-dimethylthiazole ring. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom. The final step involves the selective free-radical bromination of the 4-methyl group to yield the desired product.

Caption: Proposed synthetic pathway for 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

This initial step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[11][12][13][14][15][16][17][18]

-

Reaction: 3-Chloro-2-butanone + Thiourea → 2-Amino-4,5-dimethylthiazole

-

Reagents and Solvents:

-

3-Chloro-2-butanone (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol

-

-

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add 3-chloro-2-butanone to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Rationale: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring from an α-haloketone and a thioamide. Ethanol is a commonly used solvent for this reaction due to its ability to dissolve both reactants and its suitable boiling point for reflux.

Step 2: Synthesis of 2-Bromo-4,5-dimethylthiazole

This transformation is achieved via a Sandmeyer-type reaction, which is a standard method for converting an amino group on a heterocyclic ring to a halogen.

-

Reaction: 2-Amino-4,5-dimethylthiazole → 2-Bromo-4,5-dimethylthiazole

-

Reagents and Solvents:

-

2-Amino-4,5-dimethylthiazole (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Water

-

-

Procedure:

-

Suspend 2-amino-4,5-dimethylthiazole in an aqueous solution of 48% HBr in a flask cooled in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Slowly warm the reaction to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

The final step involves the selective bromination of the methyl group at the 4-position. This is typically achieved through a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator.[19][20][21]

-

Reaction: 2-Bromo-4,5-dimethylthiazole → 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

-

Reagents and Solvents:

-

2-Bromo-4,5-dimethylthiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethylthiazole in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp).

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Reflux the mixture with irradiation for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

-

-

Rationale: The Wohl-Ziegler reaction using NBS and a radical initiator is a highly selective method for the bromination of allylic and benzylic C-H bonds.[21][22] In this case, the methyl group at the 4-position of the thiazole ring is analogous to a benzylic position and is thus susceptible to this type of radical bromination. Carbon tetrachloride is the traditional solvent for this reaction, although other non-polar solvents can be used.

Safety Considerations

The synthesis of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

3-Chloro-2-butanone: Flammable, corrosive, and a lachrymator.

-

Thiourea: A suspected carcinogen.

-

Hydrobromic acid: Highly corrosive and can cause severe burns.

-

Sodium nitrite: An oxidizing agent and toxic if ingested.

-

N-Bromosuccinimide (NBS): A corrosive solid and a source of bromine.[20][21]

-

Carbon tetrachloride: A toxic and environmentally hazardous solvent. Safer alternatives should be considered where possible.

Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

While 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is not a commercially available, off-the-shelf chemical, this guide provides two viable pathways for its acquisition. For research groups with limited synthetic capabilities or those requiring larger quantities with certified purity, engaging a custom synthesis provider is the recommended approach. Alternatively, for laboratories equipped for multi-step organic synthesis, the detailed protocol provided herein offers a practical and scientifically sound method for its in-house preparation. By understanding both the procurement landscape and the synthetic intricacies of this valuable building block, researchers can effectively incorporate it into their drug discovery and development programs.

References

-

1Click Chemistry. Custom Synthesis Services. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

SYNthesis Med Chem. Custom Synthesis. [Link]

-

Otava Chemicals. Custom Synthesis. [Link]

-

Apex Molecular. Fee For Service & Full Time Equivalent. [Link]

-

Chiroblock GmbH. Costs for Custom Synthesis & Contract Models. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

-

ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

-

ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

-

Apex Molecular. Custom synthesis for U.S. Organizations. [Link]

-

Atlanchim Pharma. Custom synthesis : fee for service. [Link]

-

Asian Journal of Chemistry. Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents. [Link]

-

Epichem. Fee Structure. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]

-

Indian Academy of Sciences. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

YouTube. electrophilic aromatic bromination with N-bromosuccinimide. [Link]

-

ACS Publications. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. [Link]

-

Royal Society of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]

-

Organic & Biomolecular Chemistry. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. [Link]

-

Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

Reddit. Free Radicals Halogenation and Bromination. [Link]

Sources

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. 1clickchemistry.com [1clickchemistry.com]

- 4. Custom Synthesis - SYNthesis med chem [synmedchem.com]

- 5. Custom Synthesis [otavachemicals.com]

- 6. apexmolecular.com [apexmolecular.com]

- 7. apexmolecular.com [apexmolecular.com]

- 8. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. epichem.com [epichem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. suru-chem.com [suru-chem.com]

- 20. researchgate.net [researchgate.net]

- 21. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Protocol for Nucleophilic Substitution of 4-Bromomethyl Thiazoles: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the nucleophilic substitution of 4-bromomethyl thiazoles, a critical reaction in the synthesis of a diverse array of biologically active compounds. Thiazole-containing molecules are integral to numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The 4-bromomethyl thiazole scaffold serves as a versatile electrophilic partner, readily undergoing substitution with a wide range of nucleophiles. This guide delves into the underlying mechanistic principles, offers step-by-step experimental procedures for various nucleophile classes, and provides crucial insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed to empower researchers in drug discovery and medicinal chemistry to efficiently and effectively synthesize novel thiazole derivatives.

Introduction: The Significance of 4-Substituted Thiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of many clinically approved drugs.[3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic motif. The introduction of diverse functionalities at the 4-position of the thiazole ring via nucleophilic substitution of 4-bromomethyl thiazoles is a powerful strategy for modulating the pharmacological properties of these molecules. This approach allows for the systematic exploration of the chemical space around the thiazole core, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates.

The reactivity of the 4-bromomethyl group is analogous to that of a benzylic halide, a well-understood and highly reactive functional group in organic synthesis.[4][5] The stability of the potential carbocation intermediate, should the reaction proceed via an SN1 pathway, is enhanced by resonance with the thiazole ring.[4] However, the primary nature of the carbon bearing the bromine atom generally favors a concerted SN2 mechanism, particularly with strong nucleophiles.[6][7][8] Understanding the interplay between these two mechanistic pathways is crucial for predicting and controlling the outcome of the substitution reaction.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution at the methylene carbon of 4-bromomethyl thiazole can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the steric environment around the reaction center.[6][7][9]

-

SN2 Mechanism (Bimolecular Nucleophilic Substitution): This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[6][7] This "backside attack" results in an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[10] Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.[11][12]

-

SN1 Mechanism (Unimolecular Nucleophilic Substitution): This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[6][13] The planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral.[7][13] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[10] Weaker nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation, favor the SN1 pathway.[11][14]

For 4-bromomethyl thiazoles, the primary nature of the electrophilic carbon strongly favors the SN2 mechanism, especially when employing strong nucleophiles like thiolates, amines, and alkoxides.[15]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the nucleophilic substitution of 4-bromomethyl thiazoles with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and nucleophile used.

General Workflow

The general experimental workflow for the nucleophilic substitution of 4-bromomethyl thiazoles is depicted below.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. users.wfu.edu [users.wfu.edu]

- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ocw.uci.edu [ocw.uci.edu]

Application Notes and Protocols for Suzuki Cross-Coupling of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic materials.[3][4] The thiazole moiety, a key heterocycle in numerous biologically active compounds, makes 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole a valuable building block in drug discovery. This guide provides a detailed exploration of the Suzuki cross-coupling conditions tailored for this specific substrate, offering researchers a comprehensive resource for optimizing their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

-

Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of the 2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole, forming a palladium(II) intermediate.[6][7]

-

Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[5][8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11]

-

Reductive Elimination: The final step involves the coupling of the two organic fragments on the palladium center, yielding the desired product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[5][6][8]

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

The success of a Suzuki coupling hinges on the judicious selection of several key components. Given the presence of two potential reaction sites (the 2-bromo and the bromomethyl groups), careful optimization is crucial to achieve selective coupling at the C2 position. Generally, the C(sp²)-Br bond is more reactive than the C(sp³)-Br bond in palladium-catalyzed cross-coupling reactions.

Key Reaction Components

| Component | Recommended Options | Rationale and Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is often effective for a wide range of substrates and can be used directly as the active Pd(0) species. Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common Pd(II) and Pd(0) precatalysts, respectively, that require a ligand for activation and stabilization.[3] |

| Ligand | PPh₃, P(t-Bu)₃, S-Phos, X-Phos | Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. For more challenging couplings, bulky and electron-rich phosphine ligands like Tri(tert-butyl)phosphine (P(t-Bu)₃) , S-Phos , and X-Phos can significantly enhance catalytic activity and promote the coupling of sterically hindered or electron-deficient substrates.[12] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base is critical for activating the boronic acid.[1] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used inorganic bases. Potassium phosphate (K₃PO₄) is often effective for heteroaromatic substrates.[13] The strength and solubility of the base can influence reaction rates and yields. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | The solvent system must be capable of dissolving the reactants and catalyst. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base. Toluene , dioxane , and dimethylformamide (DMF) are common organic solvents for Suzuki reactions. |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids, Alkylboronic acids | A wide variety of organoboron reagents can be used, allowing for the introduction of diverse functionalities. Boronate esters (e.g., pinacol esters) can be used as alternatives to boronic acids, often exhibiting enhanced stability.[7] |

General Protocol for Suzuki Cross-Coupling

This protocol provides a general starting point for the Suzuki coupling of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimization of Buchwald-Hartwig Amination on the 2-Bromo-Thiazole Ring

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2][3] This reaction, catalyzed by palladium complexes, allows for the coupling of a wide array of amines with aryl and heteroaryl halides.[2]

However, the application of this methodology to electron-rich and potentially coordinating heteroaryl halides, such as 2-bromo-thiazole, presents a unique set of challenges. These substrates can be prone to side reactions, including catalyst deactivation and homocoupling.[4] Therefore, a careful and systematic optimization of the reaction conditions is paramount to achieve high yields and purity of the desired 2-aminothiazole products.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of the Buchwald-Hartwig amination specifically for the 2-bromo-thiazole ring system. We will delve into the critical parameters, provide field-proven insights into their selection, and offer detailed, step-by-step protocols for reaction setup and optimization.

Mechanistic Considerations in the Amination of 2-Bromo-Thiazole

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=neato; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Define nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_complex [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4"]; Amine_Coord [label="Amine\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Amine [label="[L-Pd(II)(Ar)(HNR'R'')]⁺X⁻", fillcolor="#F1F3F4"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Amido [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#F1F3F4"]; Red_Elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-NR'R''\nProduct", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst\nRegeneration", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Define edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_complex; PdII_complex -> Amine_Coord [label="HNR'R''"]; Amine_Coord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0 [label="Regenerates\nCatalyst"]; } } Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

For 2-bromo-thiazole, the electron-rich nature of the heterocycle can influence the rate and efficiency of the oxidative addition step. Furthermore, the nitrogen and sulfur atoms within the thiazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle species. The choice of ligand is therefore critical to modulate the electronic properties and steric environment of the palladium catalyst, facilitating the desired reaction pathway.

Key Parameters for Optimization

The success of the Buchwald-Hartwig amination on 2-bromo-thiazole hinges on the careful selection and optimization of several key parameters. A systematic screening approach is often the most effective strategy to identify the optimal conditions for a specific substrate and amine coupling partner.

Palladium Precursor

A variety of palladium(II) and palladium(0) sources can be utilized.[5] For initial screening, air-stable and readily available Pd(II) precatalysts are often preferred for their ease of handling.

-

Pd(OAc)₂ (Palladium(II) acetate): A common and cost-effective choice, but requires in-situ reduction to the active Pd(0) species.[5]

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that does not require a reduction step, often leading to faster reaction initiation.[7]

-

Pre-formed Palladacycle Precatalysts (e.g., G3 or G4 precatalysts): These are often highly active and allow for lower catalyst loadings. They are particularly useful for challenging couplings.[8]

Ligand Selection

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[5] For heteroaryl halides like 2-bromo-thiazole, bulky, electron-rich biarylphosphine ligands are generally the most effective.[4][9]

-

Buchwald-type biaryl phosphine ligands: A wide range of these ligands have been developed, each with specific applications. For challenging substrates, ligands such as XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points.[4][10]

-

Josiphos-type ferrocenyl phosphine ligands: These can also be effective for coupling with heteroaryl halides.

-

N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can offer superior performance, particularly for sterically demanding substrates.[11][12]

Base Selection

The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst.[13] The strength and solubility of the base can significantly impact the reaction outcome.

-

Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide high yields.[4] However, they may not be compatible with base-sensitive functional groups.[7]

-

Weaker inorganic bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that can be effective, particularly with more reactive substrates or when functional group tolerance is a concern.[5]

-

Soluble organic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in some cases to achieve homogeneous reaction conditions, which can be advantageous for process scale-up and flow chemistry applications.[8][14]

Solvent

The choice of solvent influences the solubility of the reagents and catalyst, as well as the reaction rate. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[4]

-

Aprotic, non-polar solvents: Toluene and 1,4-dioxane are the most commonly employed and generally effective solvents for this transformation.[10]

-

Ethereal solvents: Tetrahydrofuran (THF) and tert-butyl methyl ether (TBME) can also be suitable.

-

Polar aprotic solvents: While less common, solvents like N,N-dimethylformamide (DMF) have been used, but care must be taken as they can sometimes coordinate to the palladium and inhibit catalysis.[14]

Reaction Temperature

Typical reaction temperatures for Buchwald-Hartwig aminations range from 80 to 110 °C.[5] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields, especially in high-throughput screening experiments.[15]

Experimental Protocols

General Procedure for Screening Reaction Conditions

The following protocol describes a general method for screening different combinations of ligands, bases, and solvents on a small scale.

Materials:

-

2-Bromo-thiazole

-

Amine of interest

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)

-

Selection of bases (e.g., NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane)

-

Oven-dried reaction vials with PTFE-lined screw caps

-

Inert atmosphere (glovebox or Schlenk line)

Procedure:

-

In a glovebox, add the 2-bromo-thiazole (1.0 eq.), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %) to a reaction vial.

-

Add the base (1.2-2.0 eq.).

-

If the amine is a solid, add it to the vial.

-

Seal the vial with the screw cap.

-

Remove the vial from the glovebox and add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M in the aryl halide) via syringe.

-

If the amine is a liquid, add it via syringe.

-

Place the reaction vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction for the specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

dot graph "Optimization_Workflow" { layout=neato; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Define nodes Start [label="Define Substrates:\n2-Bromo-thiazole & Amine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Ligands [label="Screen Ligands\n(e.g., XPhos, SPhos, RuPhos)", fillcolor="#F1F3F4"]; Analyze_L [label="Analyze Results\n(Yield, Purity)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Best_Ligand [label="Select Best Ligand", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screen_Bases [label="Screen Bases\n(e.g., NaOtBu, K3PO4, Cs2CO3)", fillcolor="#F1F3F4"]; Analyze_B [label="Analyze Results\n(Yield, Purity)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Best_Base [label="Select Best Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screen_Solvents [label="Screen Solvents\n(e.g., Toluene, Dioxane)", fillcolor="#F1F3F4"]; Analyze_S [label="Analyze Results\n(Yield, Purity)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Optimized_Conditions [label="Optimized Conditions", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges Start -> Screen_Ligands; Screen_Ligands -> Analyze_L; Analyze_L -> Best_Ligand [label="High Yield"]; Best_Ligand -> Screen_Bases; Screen_Bases -> Analyze_B; Analyze_B -> Best_Base [label="High Yield"]; Best_Base -> Screen_Solvents; Screen_Solvents -> Analyze_S; Analyze_S -> Optimized_Conditions [label="High Yield"]; } } Figure 2: A Systematic Workflow for the Optimization of Reaction Conditions.

Optimized Protocol Example

The following is a representative optimized protocol based on common successful conditions for the amination of heteroaryl bromides. Note: This is an illustrative example, and the optimal conditions for your specific substrates may vary.

Reaction: Coupling of 2-bromo-thiazole with morpholine.

Materials:

-

2-Bromo-thiazole (1.0 mmol, 164 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

-

XPhos (0.04 mmol, 19.1 mg)

-

Sodium tert-butoxide (1.4 mmol, 135 mg)

-

Anhydrous, degassed toluene (10 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 2-bromo-thiazole, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon three times.

-

Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 16 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholino)thiazole.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature | - Use a fresh palladium source and ensure anhydrous/anaerobic conditions.- Screen a wider range of bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).[4]- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Increase the reaction temperature in increments of 10 °C. |

| Formation of hydrodehalogenated thiazole | - Competing β-hydride elimination[2]- Presence of water | - Use a more sterically hindered ligand to disfavor β-hydride elimination.- Ensure all reagents and solvents are scrupulously dry. |

| Homocoupling of 2-bromo-thiazole | - Inappropriate ligand-to-metal ratio- High catalyst loading | - Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1).- Reduce the catalyst loading once optimal conditions are identified. |

| Difficult purification | - Formation of palladium black- Incomplete reaction | - Filter the crude reaction mixture through a pad of Celite® before concentration.- Ensure the reaction has gone to completion by LC-MS or GC-MS analysis before workup. |

Data Presentation: Example Screening Results

The following table illustrates a hypothetical screening of ligands and bases for the coupling of 2-bromo-thiazole with a generic secondary amine.

| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | XPhos | NaOtBu | Toluene | 100 | 92 |

| 2 | SPhos | NaOtBu | Toluene | 100 | 85 |

| 3 | RuPhos | NaOtBu | Toluene | 100 | 88 |

| 4 | XPhos | K₃PO₄ | Toluene | 100 | 45 |

| 5 | XPhos | Cs₂CO₃ | Toluene | 100 | 65 |

| 6 | XPhos | NaOtBu | 1,4-Dioxane | 100 | 89 |

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminothiazoles. However, due to the specific electronic and coordinating properties of the 2-bromo-thiazole ring, a systematic optimization of the reaction parameters is crucial for success. By carefully selecting the palladium precursor, ligand, base, and solvent, and by following a logical optimization workflow, researchers can achieve high yields of the desired products. This guide provides a solid foundation and practical protocols to aid in the development of robust and efficient Buchwald-Hartwig aminations on this important heterocyclic scaffold.

References

-

Dyakonov, D., Le, C. M., Sowa, M., Starosta, R., & Szneler, E. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Available at: [Link]

-

Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

-

Ghaffari, M. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis (Master's thesis, University of Waterloo). Available at: [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Shafiei, M., & Alam, M. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19353-19391. Available at: [Link]

-

Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Chemical Reviews. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Available at: [Link]

-

Ruiz-Castillo, P. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions (Doctoral dissertation, Massachusetts Institute of Technology). Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021). ACS Catalysis. Available at: [Link]

-

Viciu, M. S., Germaneau, R. F., Navarro-Fernandez, O., Stevens, E. D., & Nolan, S. P. (2002). A practical approach for the rapid determination of 13C kinetic isotope effects that utilizes a “designed” reactant with two identical reaction sites. Organometallics, 21(25), 5470-5472. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 63(12), 833-841. Available at: [Link]

Sources

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. entegris.com [entegris.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. hammer.purdue.edu [hammer.purdue.edu]

Abstract: Ritonavir, a potent peptidomimetic inhibitor of the HIV-1 protease, is a cornerstone of highly active antiretroviral therapy (HAART).[1] Its structure is distinguished by two terminal thiazole-containing moieties, which are not only crucial for its primary therapeutic action but also for its secondary role as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property widely exploited to "boost" the pharmacokinetics of other co-administered antiretroviral drugs.[1] The synthesis of Ritonavir analogs is a key strategy in the development of new protease inhibitors with improved resistance profiles, pharmacokinetics, or target specificities. This guide provides a detailed, modular framework for the synthesis of Ritonavir analogs, focusing on the construction and coupling of key thiazole-based intermediates. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not just procedural steps but also the underlying chemical rationale to empower experimental design and troubleshooting.

Strategic Overview: Retrosynthetic Analysis

A successful synthesis of complex molecules like Ritonavir analogs hinges on a logical retrosynthetic strategy. The molecule can be disconnected into three primary building blocks: a central chiral backbone and two distinct thiazole-containing side chains. This modular approach allows for significant variation at either terminus by simply substituting the corresponding thiazole intermediate.

Our strategy is to first construct a versatile, differentially protected chiral core. Subsequently, we will synthesize the N-terminal and C-terminal thiazole fragments. Finally, these fragments will be sequentially coupled to the core to assemble the final analog.

Caption: Retrosynthetic analysis of a Ritonavir analog.

Synthesis of Key Intermediates

This section details the preparation of the essential building blocks. Each protocol includes reagent tables, step-by-step instructions, and scientific justifications for key steps.

Protocol 1: Synthesis of the Chiral Backbone Intermediate

The central scaffold, (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane, provides the correct stereochemistry and differentially protected amino groups essential for sequential coupling. Its synthesis is a well-established multi-step process, often starting from L-phenylalanine.[2] For the purpose of this guide, we will start from a commercially available or previously synthesized advanced intermediate to focus on the core assembly. The use of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under many reaction conditions but can be selectively removed with acid without affecting other sensitive functional groups.[3]

Objective: To prepare the Boc-protected chiral diamine backbone.

-

Starting Material: (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane.[4]

-

Reaction: Boc-protection of the C5-amine followed by reductive debenzylation of the C2-amine.

Step 1A: Boc Protection

| Reagent | MW | Amount | Moles | Equivalents |

| (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane | 464.65 | 10.0 g | 21.5 mmol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.17 g | 23.7 mmol | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Triethylamine (TEA) | 101.19 | 3.6 mL | 25.8 mmol | 1.2 |

-

Dissolve the starting diamine in DCM (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA) dropwise, followed by the slow addition of a solution of Boc₂O in DCM (20 mL). Rationale: TEA acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C to control the exotherm and prevent potential side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (Thin Layer Chromatography).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which can be used directly in the next step.

Step 1B: Reductive Debenzylation

| Reagent | MW | Amount | Moles | Equivalents |

| Boc-protected dibenzylamine intermediate | 564.77 | ~21.5 mmol | 21.5 mmol | 1.0 |

| Palladium on Carbon (10% Pd/C) | - | 1.2 g | - | ~10% w/w |

| Ammonium Formate | 63.06 | 13.5 g | 214 mmol | 10.0 |

| Methanol (MeOH) | - | 250 mL | - | - |

-

Dissolve the crude product from Step 1A in Methanol (250 mL).

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C is flammable, especially when dry or in the presence of hydrogen. Handle with care.

-

Add ammonium formate in portions. Rationale: This is a transfer hydrogenation reaction. Ammonium formate decomposes in the presence of the palladium catalyst to produce hydrogen in situ, which then reduces the benzyl groups from the amine. This method is often safer and more convenient than using hydrogen gas directly.[2]

-

Heat the mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (50 mL).

-

Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove residual salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane .[5] Purify further by column chromatography if necessary.

Protocol 2: Synthesis of an N-Terminal Thiazole Intermediate

A common N-terminal fragment in Ritonavir analogs is a substituted thiazole-4-carboxylic acid. We will synthesize a representative analog using the classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[6][7]

Objective: To synthesize 2-methyl-4-phenylthiazole-5-carboxylic acid.

Caption: Workflow for Hantzsch thiazole synthesis.

Step 2A: Hantzsch Condensation

| Reagent | MW | Amount | Moles | Equivalents |

| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 8.23 g | 50 mmol | 1.0 |

| Thioacetamide | 75.13 | 3.76 g | 50 mmol | 1.0 |

| Ethanol (EtOH) | - | 150 mL | - | - |

-

In a 250 mL flask, dissolve thioacetamide in ethanol (100 mL).

-

Add ethyl 2-chloro-3-oxobutanoate dissolved in ethanol (50 mL) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Rationale: The Hantzsch synthesis is a condensation reaction where the sulfur of the thioamide attacks the carbon bearing the halogen, followed by an intramolecular condensation of the amine with the ketone, and subsequent dehydration to form the aromatic thiazole ring.[7]

-

Cool the reaction mixture and reduce the volume by approximately 50% using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water (200 mL).

-

Neutralize with a saturated solution of NaHCO₃. The product, ethyl 2-methyl-4-phenylthiazole-5-carboxylate, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2B: Saponification

| Reagent | MW | Amount | Moles | Equivalents |

| Thiazole Ester from Step 2A | 261.33 | ~50 mmol | 50 mmol | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 75 mmol | 1.5 |

| Ethanol/Water (1:1) | - | 100 mL | - | - |

-

Suspend the crude ester in a 1:1 mixture of ethanol and water (100 mL).

-

Add sodium hydroxide and heat the mixture to 80 °C for 2-3 hours until a clear solution is formed.

-

Cool the solution in an ice bath and acidify to pH 3-4 with concentrated HCl. Rationale: Saponification hydrolyzes the ester to a carboxylate salt. Acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution.

-

Filter the resulting precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 2-methyl-4-phenylthiazole-5-carboxylic acid .

Assembly of the Ritonavir Analog

With the core and N-terminal fragment in hand, the final assembly involves standard peptide coupling and deprotection steps.

Protocol 3: N-Terminal Coupling and Final Deprotection

Objective: To couple the thiazole acid to the chiral backbone and deprotect to yield the final analog amine.

Step 3A: Peptide Coupling

| Reagent | MW | Amount | Moles | Equivalents |

| Chiral Backbone (from Protocol 1) | 384.51 | 3.85 g | 10 mmol | 1.0 |

| Thiazole Acid (from Protocol 2) | 233.27 | 2.57 g | 11 mmol | 1.1 |

| HCTU (Coupling Agent) | 413.68 | 4.55 g | 11 mmol | 1.1 |

| DIPEA (Base) | 129.24 | 3.5 mL | 20 mmol | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

-

Dissolve the thiazole acid in DMF (40 mL). Add HCTU and DIPEA and stir at room temperature for 15 minutes. This is the pre-activation step. Rationale: HCTU is a highly efficient coupling agent that converts the carboxylic acid into a more reactive activated ester, facilitating amide bond formation with minimal risk of racemization.[3] DIPEA is a non-nucleophilic base used to maintain basic conditions.

-

In a separate flask, dissolve the chiral backbone in DMF (60 mL).

-

Add the activated acid solution to the backbone solution and stir at room temperature for 6-8 hours.

-

Monitor the reaction by HPLC or LC-MS.

-

Once complete, pour the reaction mixture into water (400 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (3 x 50 mL), dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the fully protected intermediate.

Step 3B: Final Boc-Deprotection

| Reagent | Amount |

| Coupled Product from Step 3A | ~10 mmol |

| Dichloromethane (DCM) | 50 mL |

| Trifluoroacetic Acid (TFA) | 10 mL |

-

Dissolve the purified, coupled product in DCM (50 mL) and cool to 0 °C.

-

Add TFA dropwise. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the free amine.[3]

-

Monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic (to neutralize all TFA).

-

Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude final product. Purify via chromatography or crystallization to obtain the desired Ritonavir analog .

This protocol describes the synthesis of an analog with a modified N-terminus and a free amine at the C5 position. This free amine is the point of attachment for the C-terminal side chain, which can be elaborated using similar coupling strategies with other thiazole intermediates (e.g., coupling with a valine derivative followed by reaction with a functionalized thiazole).

Characterization

The identity and purity of all intermediates and the final product must be confirmed rigorously.

-

¹H and ¹³C NMR: Confirms the chemical structure. Look for characteristic thiazole proton signals (typically δ 7-8.5 ppm) and the correct integration of all protons.

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition (molecular formula).

-

HPLC: Determines the purity of the final compound, which should typically be >95% for biological testing.

References

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Research Journal of Pharmacy and Technology.

-

Design and synthesis of selenazole-substituted ritonavir analogs. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2020). Molecules. [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2021). ResearchGate. [Link]

- Preparation method of ritonavir and lopinavir intermediate. (2020).

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical and Educational Research. [Link]

-

Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (2011). Chapman University Digital Commons. [Link]

-

Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. (2015). The FEBS Journal. [Link]

- A process for the synthesis of ritonavir. (2001).

- An improved process for the preparation of substantially pure (2s,3s,5s)-5-amino-2-n,n-dibenzylamino-3-hydroxy-1,6-diphenylhexane. (2008).

Sources

- 1. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008149228A1 - An improved process for the preparation of substantially pure (2s,3s,5s)-5-amino-2-n,n-dibenzylamino-3-hydroxy-1,6-diphenylhexane - Google Patents [patents.google.com]

- 5. (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane | CAS 144163-85-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 7. archives.ijper.org [archives.ijper.org]

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

Introduction: The Thiazole Moiety and the Dawn of Microwave-Assisted Synthesis